molecular formula C11H21NO4 B12333875 L-Glutamic acid, 1-(1,1-dimethylethyl) 5-ethyl ester

L-Glutamic acid, 1-(1,1-dimethylethyl) 5-ethyl ester

Cat. No.: B12333875
M. Wt: 231.29 g/mol
InChI Key: HZUJIPYKLAUVCX-QMMMGPOBSA-N
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Description

L-Glutamic acid, 1-(1,1-dimethylethyl) 5-ethyl ester is a derivative of L-Glutamic acid, an important amino acid in the human body This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutamic acid, 1-(1,1-dimethylethyl) 5-ethyl ester typically involves esterification reactions. One common method is the reaction of L-Glutamic acid with tert-butyl alcohol and ethyl alcohol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the removal of water to drive the reaction to completion .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

L-Glutamic acid, 1-(1,1-dimethylethyl) 5-ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols .

Scientific Research Applications

L-Glutamic acid, 1-(1,1-dimethylethyl) 5-ethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of L-Glutamic acid, 1-(1,1-dimethylethyl) 5-ethyl ester involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. The presence of the tert-butyl and ethyl ester groups can modulate its binding affinity and reactivity .

Comparison with Similar Compounds

Similar Compounds

    L-Glutamic acid di-tert-butyl ester: Similar in structure but with two tert-butyl groups.

    L-Glutamic acid γ-ethyl ester: Contains an ethyl ester group but lacks the tert-butyl group.

    L-Glutamic acid, 5-(1,1-dimethylethyl) 1-(phenylmethyl) ester: Features a phenylmethyl group instead of an ethyl ester .

Uniqueness

L-Glutamic acid, 1-(1,1-dimethylethyl) 5-ethyl ester is unique due to its specific combination of tert-butyl and ethyl ester groups.

Biological Activity

L-Glutamic acid, 1-(1,1-dimethylethyl) 5-ethyl ester, is a derivative of the naturally occurring amino acid L-glutamic acid. This compound has garnered attention for its diverse biological activities, particularly in the context of neuropharmacology and cancer research. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The compound is synthesized through esterification processes that modify the carboxylic acid group of L-glutamic acid. The introduction of the tert-butyl and ethyl groups enhances its lipophilicity, potentially influencing its interaction with biological membranes and receptors.

PropertyValue
Molecular FormulaC12H23N1O2
Molecular Weight213.32 g/mol
CAS Number204251-24-1
SolubilitySoluble in organic solvents

Neurotransmitter Role

L-Glutamic acid is primarily known as the major excitatory neurotransmitter in the central nervous system (CNS). It acts by binding to various glutamate receptors, including NMDA and AMPA receptors. The modified ester form may exhibit altered receptor affinity and kinetics compared to native L-glutamic acid.

  • Mechanism of Action : The compound enhances synaptic plasticity and plays a crucial role in learning and memory. However, excessive activation of glutamate receptors is linked to neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Anticancer Potential

Research indicates that derivatives of L-glutamic acid can interfere with cancer cell metabolism. For instance, modifications in glutamate metabolism have been shown to affect the growth of neoplastic cells by inhibiting glutamine synthesis through glutamate synthetase inhibition .

  • Case Study : A study demonstrated that specific L-glutamic acid derivatives exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), leading to apoptosis characterized by chromatin condensation and nuclear fragmentation .

Convulsant Activity

Some studies have reported that certain esters of glutamic acid can exhibit convulsant properties. For example, L-glutamic acid di-tert-butyl ester induced clonic convulsions in animal models at specific dosages . This highlights the importance of careful dosage management in therapeutic applications.

Research Findings

Recent research has explored the structure-activity relationship (SAR) of L-glutamic acid derivatives:

  • Transport Mechanisms : The L-type amino acid transporter 1 (LAT1) has been identified as a potential pathway for delivering these compounds into cells, particularly cancer cells. This transporter facilitates the uptake of essential amino acids across the blood-brain barrier, making it a target for drug delivery systems .
  • In Vitro Studies : In vitro assays have shown that various derivatives can modulate excitatory amino acid transporters (EAATs), which are critical for regulating extracellular glutamate levels .

Properties

Molecular Formula

C11H21NO4

Molecular Weight

231.29 g/mol

IUPAC Name

1-O-tert-butyl 5-O-ethyl (2S)-2-aminopentanedioate

InChI

InChI=1S/C11H21NO4/c1-5-15-9(13)7-6-8(12)10(14)16-11(2,3)4/h8H,5-7,12H2,1-4H3/t8-/m0/s1

InChI Key

HZUJIPYKLAUVCX-QMMMGPOBSA-N

Isomeric SMILES

CCOC(=O)CC[C@@H](C(=O)OC(C)(C)C)N

Canonical SMILES

CCOC(=O)CCC(C(=O)OC(C)(C)C)N

Origin of Product

United States

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